molecular formula C10H7BrN2O B2906562 5-Bromo-1-(pyridin-3-yl)pyridin-2(1H)-one CAS No. 1934855-95-4

5-Bromo-1-(pyridin-3-yl)pyridin-2(1H)-one

Cat. No.: B2906562
CAS No.: 1934855-95-4
M. Wt: 251.083
InChI Key: IBTRNGBWTWNQGY-UHFFFAOYSA-N
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Description

5-Bromo-1-(pyridin-3-yl)pyridin-2(1H)-one is a brominated pyridine derivative with potential applications in various fields of chemistry, biology, medicine, and industry. This compound features a bromine atom at the 5-position of the pyridine ring and a pyridin-3-yl group at the 1-position, making it a valuable intermediate for further chemical transformations.

Synthetic Routes and Reaction Conditions:

  • Suzuki Cross-Coupling Reaction: This method involves the reaction of 5-bromo-2-methylpyridin-3-amine with pyridin-3-ylboronic acid in the presence of a palladium catalyst and a base, typically using water as the solvent.

  • Direct Bromination: Bromination of pyridin-3-ylpyridin-2(1H)-one using bromine in an appropriate solvent, such as acetic acid, under controlled conditions.

Industrial Production Methods: The industrial production of this compound typically involves large-scale Suzuki cross-coupling reactions, optimized for high yield and purity. The process may include continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert the bromine atom to a more reactive species, such as a bromonium ion.

  • Reduction: Reduction reactions can reduce the bromine atom to hydrogen, forming a different pyridine derivative.

  • Substitution: Substitution reactions can replace the bromine atom with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Bromine oxides, bromonium ions.

  • Reduction Products: Hydrogenated pyridine derivatives.

  • Substitution Products: Alkylated or arylated pyridine derivatives.

Scientific Research Applications

5-Bromo-1-(pyridin-3-yl)pyridin-2(1H)-one has several scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound can be used to study biological processes involving pyridine derivatives.

  • Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Bromo-1-(pyridin-3-yl)pyridin-2(1H)-one exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

  • 5-Bromo-2-methylpyridin-3-amine: A related pyridine derivative with a methyl group at the 2-position.

  • 5-Bromo-3-pyridinemethanol: Another brominated pyridine derivative with a methanol group at the 3-position.

Uniqueness: 5-Bromo-1-(pyridin-3-yl)pyridin-2(1H)-one is unique due to its specific substitution pattern, which allows for diverse chemical reactions and applications compared to other brominated pyridines.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development could unlock even more uses for this intriguing molecule.

Properties

IUPAC Name

5-bromo-1-pyridin-3-ylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c11-8-3-4-10(14)13(7-8)9-2-1-5-12-6-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBTRNGBWTWNQGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N2C=C(C=CC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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